4-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-20(21(8-13-26-14-9-21)18-4-2-1-3-5-18)22-10-12-24-11-6-19(23-24)17-7-15-27-16-17/h1-7,11,15-16H,8-10,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXBTWNZKUUJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide represents a novel class of bioactive molecules, primarily due to its structural features combining a tetrahydropyran ring, a thiophenyl moiety, and a pyrazole system. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure can be represented as follows:
This compound's structure is characterized by:
- A tetrahydropyran ring
- An ethyl linker
- A thiophenyl group
- A pyrazole unit
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds containing the pyrazole ring have shown significant activity against various bacterial strains. The zone of inhibition method was employed to evaluate the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
These results indicate that the compound exhibits moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of similar pyrazole derivatives have been widely documented. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that derivatives with similar structures reduced the production of pro-inflammatory cytokines in macrophage cell lines.
Case Study:
A study involving a series of pyrazole derivatives showed that compounds with electron-withdrawing groups exhibited enhanced anti-inflammatory activity compared to their electron-donating counterparts. This suggests that modifications to the substituents on the pyrazole ring could optimize anti-inflammatory effects .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer potential. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the mitochondrial pathway and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| HCT116 (Colon Cancer) | 8.7 |
In these studies, the compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including compounds structurally similar to 4-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. These derivatives have been evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer cell proliferation. For instance, certain pyrazoline-linked carboxamide derivatives showed significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity .
Metabolic Disorders
Compounds related to this compound have also been studied for their role in treating metabolic disorders such as type 2 diabetes and obesity. Research indicates that these compounds can inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), an enzyme involved in glucocorticoid metabolism, thus ameliorating conditions associated with metabolic syndrome .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in treating central nervous system disorders like Alzheimer's disease. The inhibition of specific enzymes involved in neurodegeneration could lead to improved cognitive function and reduced progression of such disorders .
Synthesis and Structural Characterization
The synthesis of this compound has been achieved through various methodologies, often involving the reaction of thiophene derivatives with pyrazoles under specific catalytic conditions. The characterization of these compounds typically employs techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm their structure and purity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1. Structural and molecular comparison with analogs
Substituent Effects and Pharmacological Implications
- Pyrazole-thiophene vs. Sulfur’s polarizability may also influence binding to hydrophobic enzyme pockets.
- Tetrahydro-2H-pyran core : Shared with and compounds, this core improves solubility relative to purely aromatic scaffolds (e.g., benzothiazole in ) while maintaining conformational stability.
- Molecular weight trends : The target compound (MW ~395.4) is heavier than ’s pyridyl analog (MW 310.4) due to the pyrazole-thiophene substituent, which could affect membrane permeability and pharmacokinetics.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 4-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide?
- The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole-thiophene moiety via cyclocondensation of thiophene-3-carbaldehyde with hydrazine derivatives under acidic conditions .
- Step 2 : Introduction of the tetrahydro-2H-pyran ring through nucleophilic substitution or coupling reactions (e.g., using 4-aminotetrahydro-2H-pyran derivatives) .
- Step 3 : Amidation to attach the carboxamide group via activation with reagents like EDCl/HOBt or DCC .
- Key Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .
Q. How is structural characterization of this compound performed?
- NMR Spectroscopy : and NMR (in DMSO-d or CDCl) confirm connectivity, with pyrazole protons appearing as singlets (~δ 7.5–8.5 ppm) and tetrahydro-2H-pyran signals at δ 3.5–4.0 ppm (axial/equatorial protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 468.1825) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral stresses in the pyrazole-thiophene system .
Q. What preliminary biological assays are recommended for this compound?
- In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to known pyrazole-based inhibitors .
- Cellular Uptake Studies : Measure logP values (HPLC) to assess lipophilicity, critical for blood-brain barrier penetration .
- Cytotoxicity Profiling : MTT assays on HEK-293 or HeLa cells establish baseline toxicity (IC > 50 µM suggests selectivity) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the pyrazole-thiophene intermediate?
- Catalyst Screening : Pd(OAc)/XPhos improves coupling efficiency in Suzuki-Miyaura reactions for aryl-thiophene bonds .
- Solvent Effects : DMF enhances cyclization kinetics for pyrazole formation compared to THF, reducing byproducts like unreacted hydrazines .
- Temperature Control : Maintaining 80–90°C during amidation prevents decomposition of the tetrahydro-2H-pyran carboxamide group .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or 5-HT receptors), focusing on the pyrazole-thiophene moiety’s π-π stacking .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with biological activity to prioritize derivatives for synthesis .
- MD Simulations : Assess conformational stability of the tetrahydro-2H-pyran ring under physiological pH (CHARMM force field) .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Assay Standardization : Normalize results using reference inhibitors (e.g., imatinib for kinase assays) to control for variability in ATP concentrations .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity .
- Orthogonal Assays : Validate kinase inhibition via Western blotting (phosphorylation status) alongside enzymatic assays .
Q. What strategies mitigate off-target effects in in vivo studies?
- Proteome-Wide Screening : Use affinity pulldown assays with immobilized compound to identify non-target binding partners .
- Isotopic Labeling : -labeled analogs track biodistribution, revealing accumulation in non-target tissues (e.g., liver) .
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetyl) on the carboxamide to reduce renal toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
